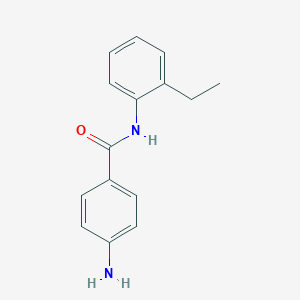

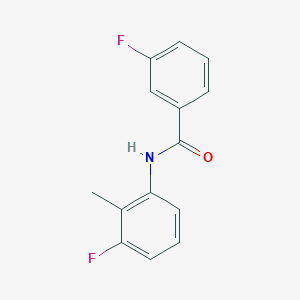

4-amino-N-(2-ethylphenyl)benzamide

Overview

Description

“4-amino-N-(2-ethylphenyl)benzamide” is a chemical compound with the CAS Number: 29027-73-4 . It has a molecular weight of 240.3 and its IUPAC name is 4-amino-N-(2-ethylphenyl)benzamide .

Molecular Structure Analysis

The InChI code for “4-amino-N-(2-ethylphenyl)benzamide” is 1S/C15H16N2O/c1-2-11-5-3-4-6-14(11)17-15(18)12-7-9-13(16)10-8-12/h3-10H,2,16H2,1H3,(H,17,18) .Physical And Chemical Properties Analysis

“4-amino-N-(2-ethylphenyl)benzamide” is a solid at room temperature .Relevant Papers One relevant paper found discusses the anticonvulsant and neurotoxicological properties of a compound similar to "4-amino-N-(2-ethylphenyl)benzamide" . Further details would require a more in-depth review of the paper.

Scientific Research Applications

Medicinal Chemistry and Drug Design

4-amino-N-(2-ethylphenyl)benzamide is a compound that has potential applications in medicinal chemistry. It can be used as a building block in the synthesis of various pharmaceutical compounds. Its amide group is particularly useful for creating linkages in drug molecules, which can affect the pharmacokinetics and pharmacodynamics of these drugs .

Agriculture

In the field of agriculture, this compound could be explored for its role in the synthesis of new agrochemicals. Its structural properties might be beneficial in creating compounds that can act as growth promoters or pesticides, contributing to crop protection strategies .

Material Science

The applications in material science could involve the use of 4-amino-N-(2-ethylphenyl)benzamide in the development of novel polymers. Its benzamide moiety could potentially interact with other monomers to form polymers with unique properties suitable for industrial applications .

Industrial Applications

Industrially, this compound could serve as an intermediate in the synthesis of dyes, pigments, or other fine chemicals. Its aromatic structure makes it a candidate for processes that require stable and reactive intermediates .

Environmental Science

Environmental applications might include the use of 4-amino-N-(2-ethylphenyl)benzamide in the development of sensors or assays for environmental monitoring. Its reactivity with various agents could be harnessed to detect pollutants or toxins .

Biochemistry

In biochemistry, this compound could be used in enzyme inhibition studies to understand the mechanism of action of certain enzymes. It could also be a precursor in the synthesis of biochemical probes or markers .

Analytical Chemistry

4-amino-N-(2-ethylphenyl)benzamide could be utilized in analytical chemistry as a standard or reference compound in chromatography or spectrometry. Its well-defined structure and properties make it suitable for calibration purposes .

Pharmaceutical Research

Lastly, in pharmaceutical research, this compound could be involved in the development of new therapeutic agents. Its amine and amide groups are common functionalities in drug molecules, which can be modified to produce compounds with desired biological activities .

properties

IUPAC Name |

4-amino-N-(2-ethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-11-5-3-4-6-14(11)17-15(18)12-7-9-13(16)10-8-12/h3-10H,2,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGXSPTXAJXRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429191 | |

| Record name | 4-amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(2-ethylphenyl)benzamide | |

CAS RN |

29027-73-4 | |

| Record name | 4-Amino-N-(2-ethylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29027-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-amino-N-(2-ethylphenyl)benzamide compare to the known anticonvulsant ameltolide (4-Amino-N-(2,6-dimethylphenyl)benzamide) in terms of efficacy against seizures?

A: While the exact mechanism of action of 4-amino-N-(2-ethylphenyl)benzamide remains unknown, studies demonstrate its effectiveness against seizures induced by maximal electroshock, surpassing the potency of phenytoin in this model. [] Interestingly, while 4-amino-N-(2-ethylphenyl)benzamide shows slightly lower potency than ameltolide when administered intraperitoneally, it exhibits a higher efficacy and protective index after oral administration, highlighting its potential advantages in terms of bioavailability and therapeutic window. []

Q2: What types of seizures does 4-amino-N-(2-ethylphenyl)benzamide appear to be ineffective against?

A: Research indicates that 4-amino-N-(2-ethylphenyl)benzamide lacks efficacy in models employing subcutaneous injections of metrazol, strychnine, or N-methyl-D-aspartate to induce seizures. [] This suggests that its anticonvulsant activity might be specific to certain seizure types or mechanisms, potentially involving different neuronal pathways or neurotransmitter systems. Further research is necessary to understand these limitations fully.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)

![N-[4-(Methylthio)benzyl]-1-propanamine](/img/structure/B183775.png)

![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)

![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)